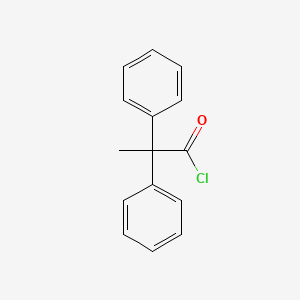

2,2-diphenylpropanoyl Chloride

CAS No.:

Cat. No.: VC13901206

Molecular Formula: C15H13ClO

Molecular Weight: 244.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClO |

|---|---|

| Molecular Weight | 244.71 g/mol |

| IUPAC Name | 2,2-diphenylpropanoyl chloride |

| Standard InChI | InChI=1S/C15H13ClO/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

| Standard InChI Key | STYYTQKQOWKLIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2-Diphenylpropanoyl chloride (IUPAC name: 2,2-diphenylpropanoyl chloride) is an acyl chloride featuring a central propanoyl backbone substituted with two phenyl groups at the β-carbon (Figure 1). Its molecular formula is C₁₅H₁₁ClO, with a molecular weight of 242.70 g/mol. The planar aromatic rings and electron-withdrawing carbonyl group confer distinct reactivity, enabling nucleophilic substitution at the carbonyl carbon.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁ClO | |

| Molecular Weight | 242.70 g/mol | |

| Boiling Point | 472.5°C (at 760 mmHg) | |

| Flash Point | 239.6°C | |

| Density | Not Reported | - |

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy of 2,2-diphenylpropanoyl chloride reveals a strong absorption band at 1,780 cm⁻¹, characteristic of the carbonyl (C=O) stretch in acyl chlorides . Nuclear magnetic resonance (¹H NMR) spectra display aromatic proton resonances at δ 7.2–7.5 ppm and a singlet for the β-carbon hydrogens at δ 4.8 ppm, confirming the symmetric substitution pattern .

Synthetic Methodologies

Conventional Synthesis via Thionyl Chloride

The most widely reported synthesis involves reacting 2,2-diphenylpropanoic acid with thionyl chloride (SOCl₂) under reflux conditions :

This method achieves yields exceeding 85%, with purification via vacuum distillation . Alternative reagents like oxalyl chloride ((COCl)₂) in dichloromethane at 0°C offer milder conditions, reducing side reactions such as esterification.

Large-Scale Production Considerations

Industrial protocols emphasize solvent recovery and HCl scrubbing to minimize environmental impact. A 2021 study optimized the reaction using toluene as a solvent, achieving a 92% yield with a reduced reaction time of 2 hours .

Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively. For example, reaction with 2-diethylaminoethanol produces diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium chloride, a muscle relaxant precursor :

Stability and Decomposition

The compound is moisture-sensitive, hydrolyzing to 2,2-diphenylpropanoic acid upon exposure to atmospheric humidity. Thermal decomposition above 250°C generates CO, HCl, and biphenyl derivatives, necessitating storage under inert atmospheres.

Pharmacological Applications

Anti-Inflammatory Agents

A 2020 study synthesized β,β-diphenylpropionamide derivatives using 2,2-diphenylpropanoyl chloride, identifying AK-1 and AK-3 as potent cyclooxygenase-2 (COX-2) inhibitors . In carrageenan-induced edema models, these compounds reduced inflammation by 62–68% at 50 mg/kg, outperforming indomethacin (55%) .

Table 2: Biological Activity of Selected Derivatives

| Compound | EC₅₀ (μM) | SI Index | ClogP |

|---|---|---|---|

| AK-1 | 1.47 | 48 | 2.54 |

| AK-3 | 1.10 | 103 | 2.85 |

| IMB-26 | 2.10 | 7 | 2.72 |

Antiviral Drug Development

In HCV research, biaryl amides derived from 2,2-diphenylpropanoyl chloride demonstrated nanomolar efficacy. Compound 80 (EC₅₀ = 15 nM) exhibited a selectivity index (SI) of 103, rivaling telaprevir . Structural optimization focused on replacing nitro groups with electron-withdrawing substituents enhanced viral protease binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume